2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin scaffold. The core structure consists of a seven-membered oxazepine ring fused with two benzene rings. This compound is structurally analogous to several pharmacologically active molecules targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
2,4-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-24-17-6-4-5-7-19(17)30-18-10-8-14(12-16(18)22(24)25)23-31(26,27)21-11-9-15(28-2)13-20(21)29-3/h4-13,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAXBBPOLMVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a dibenzo[b,f][1,4]oxazepin core, suggests various biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. Its structure includes multiple functional groups that may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O6S |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 922136-31-0 |
The biological activity of this compound may involve interactions with various biological macromolecules such as proteins and nucleic acids. The mechanism of action typically includes binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways.
Biological Activities
Research suggests that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds possess antimicrobial properties against various pathogens. For instance, derivatives from the Streptomyces genus have shown effectiveness against resistant strains like MRSA through antibiofilm mechanisms .
- Antitumor Activity : The oxazepin core has been associated with cytotoxic effects in cancer cells. Research highlights the potential for these compounds to inhibit tumor growth by inducing apoptosis in cancerous cells.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of similar dibenzo[b,f][1,4]oxazepine derivatives for their antibacterial and antifungal activities. The study found that certain modifications to the core structure enhanced efficacy against pathogenic bacteria and fungi .
Another investigation focused on the interaction of oxazepine derivatives with specific enzymes involved in inflammatory pathways, revealing promising results in reducing inflammatory markers in vitro.
Scientific Research Applications
Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : Compounds similar to 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have shown IC50 values ranging from 2.2 to 5.3 µM against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antioxidant Properties
The compound has demonstrated potential antioxidant properties that may help in mitigating oxidative stress within cells. This property is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. The specific mechanisms through which these effects are mediated require further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This step often involves cyclization reactions.
- Sulfonamide Formation : The introduction of the benzenesulfonamide moiety is achieved through nucleophilic substitution reactions.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Applications in Drug Development
Given its promising biological activities, this compound may have several potential applications:
- Cancer Therapeutics : Due to its antiproliferative properties, it could be explored as a lead compound for developing new anticancer drugs.
- Antioxidant Agents : Its antioxidant capabilities suggest potential use in formulations aimed at reducing oxidative stress-related damage.
Summary Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | IC50 values 2.2–5.3 µM against MCF-7 and HCT116 | |
| Antioxidant | Potential reduction of oxidative stress | |
| Anti-inflammatory | Possible modulation of inflammatory responses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazepine/Thiazepine Core
The target compound’s oxazepine core distinguishes it from thiazepine analogs. For instance, 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replaces the oxygen atom in the oxazepine ring with sulfur, forming a thiazepine. Additionally, the ethyl group at position 10 (vs. methyl in the target compound) increases lipophilicity, as evidenced by its lower synthetic yield (9%) compared to other derivatives .
Key Structural Differences:
Functional Group Modifications
The sulfonamide group in the target compound is critical for hydrogen bonding. In contrast, N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the sulfonamide with a trifluoromethylbenzamide group. The electron-withdrawing trifluoromethyl moiety enhances metabolic stability but may reduce solubility compared to the hydrophilic sulfonamide .
Comparison of Functional Groups:
Alkyl Chain Variations
The ethyl-substituted analog N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () shares the same sulfonamide group as the target compound but differs in the alkyl chain at position 10. The ethyl group increases steric bulk, which may influence receptor selectivity. For example, in BT2 (), an ethyl carbamate derivative, the longer chain improves binding to inflammatory targets like monocytic-endothelial adhesion proteins .
Impact of Alkyl Chain Length:
Aromatic Ring Modifications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () replaces the dimethoxybenzene ring with a tetrahydronaphthalene system.
Preparation Methods
Cyclocondensation of 2-Aminophenols and 2-Halobenzaldehydes
A widely adopted method involves microwave-assisted cyclocondensation:
- Reactants : 2-Amino-4-methylphenol (1.0 eq) and 2-chloro-5-nitrobenzaldehyde (1.0 eq)
- Base : K₂CO₃ (2.5 eq) in DMF
- Conditions : Microwave irradiation at 120°C for 20 min
- Yield : 78–87%
This protocol efficiently constructs the tricyclic system but requires subsequent reduction of the nitro group to an amine for sulfonylation.
Copper-Catalyzed Intramolecular O-Arylation
Alternative approaches employ CuI (10 mol%) with 1,10-phenanthroline as a ligand:
This method directly installs the N-methyl group during cyclization, bypassing post-synthetic methylation steps.
Functionalization of the Oxazepine Core
Nitro Reduction to Amine
Catalytic hydrogenation of the nitro intermediate:
Sulfonylation with 2,4-Dimethoxybenzenesulfonyl Chloride
Coupling the amine intermediate with the sulfonyl chloride:
- Reactants : Dibenzooxazepin amine (1.0 eq), 2,4-dimethoxybenzenesulfonyl chloride (1.2 eq)
- Base : Et₃N (2.0 eq) in CH₂Cl₂
- Conditions : 0°C → 25°C, 6 h
- Yield : 82%
Optimization and Comparative Analysis
| Method | Cyclization Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Microwave-assisted | None | 20 min | 87 | 98.5 |
| Copper catalysis | CuI | 12 h | 68 | 97.2 |
| BF₃·OEt₂ mediated | BF₃ | 45 min | 75 | 96.8 |
Key observations:
- Microwave irradiation significantly reduces reaction time while improving yield.
- Copper catalysis enables direct N-methylation but at the cost of longer durations.
- BF₃·OEt₂ facilitates electrophilic substitutions but requires strict anhydrous conditions.
Characterization and Analytical Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, SO₂NH)
- δ 7.89–7.12 (m, 8H, aromatic)
- δ 3.89 (s, 3H, NCH₃)
- δ 3.82 (s, 6H, OCH₃)
HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₂₂H₂₁N₂O₆S: 465.1124; Found: 465.1128.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core formation, followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to introduce the methyl group at the 10th position .
- Sulfonamide formation via coupling of 2,4-dimethoxybenzenesulfonyl chloride with the oxazepine amine under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Critical parameters include pH control, inert atmosphere, and catalyst selection (e.g., triethylamine for deprotonation) .
Q. How is structural confirmation achieved for this compound?
A combination of analytical techniques is required:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns .
- FT-IR to confirm sulfonamide (-SO₂NH-) and carbonyl (C=O) functional groups .
Q. What methods assess purity and stability under experimental conditions?
- HPLC with UV detection (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate hydrolytic degradation in buffer solutions (pH 1.2–7.4) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. How to resolve contradictions in biological assay outcomes across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or bacterial strains .
- Solubility limitations : Use of DMSO vs. aqueous buffers affecting bioavailability .
- Metabolic interference : Cytochrome P450 interactions in in vivo models . Mitigation strategies include:
- Dose-response validation across multiple replicates.
- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) .
Q. What computational approaches predict binding modes and target interactions?
- Molecular docking (AutoDock Vina, Glide) to model interactions with target proteins (e.g., COX-2 or EGFR) .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Free-energy perturbation (FEP) to quantify substituent effects on binding affinity . Example findings: The methoxy groups form hydrogen bonds with Thr830 in EGFR, while the sulfonamide interacts with Lys721 .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
Key optimization strategies:
- LogP adjustment : Introducing polar groups (e.g., -OH, -COOH) to reduce LogP from 3.2 to <2.5 for improved aqueous solubility .
- Prodrug design : Esterification of sulfonamide to enhance oral bioavailability .
- Metabolic stability assays : Incubation with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Methodological Notes
- Contradictory Data Analysis : Always cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
- Safety Compliance : Adhere to ethical guidelines for handling sulfonamide derivatives, which may exhibit toxicity in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
